N-(3-Aminopropyl)diethanolamine

Description

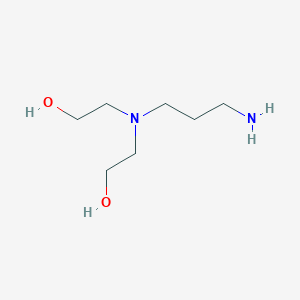

Structure

3D Structure

Properties

IUPAC Name |

2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJVYOFPTRGCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044680 | |

| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4985-85-7 | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (3-Aminopropyl)diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)diethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-AMINOPROPYL)DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21ZI8N14B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(3-Aminopropyl)diethanolamine synthesis from diethanolamine and 3-chloropropionitrile

An In-depth Examination of the Synthesis of N-(3-Aminopropyl)diethanolamine from Diethanolamine (B148213) and 3-Chloropropionitrile (B165592), Including Reaction Mechanisms, Experimental Protocols, and Process Optimization.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N-(3-Aminopropyl)diethanolamine. The process involves a two-step synthetic route beginning with the cyanoethylation of diethanolamine with 3-chloropropionitrile, followed by the reduction of the resulting nitrile intermediate. This document details the underlying chemical principles, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

N-(3-Aminopropyl)diethanolamine is a versatile chemical intermediate characterized by the presence of a primary amine and two hydroxyl groups. This trifunctional nature makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals, surfactants, corrosion inhibitors, and catalysts. The synthesis route from diethanolamine and 3-chloropropionitrile offers a practical approach to this molecule.

The synthesis proceeds in two primary stages:

-

Cyanoethylation: The nucleophilic secondary amine of diethanolamine attacks the electrophilic carbon of 3-chloropropionitrile in a nucleophilic substitution reaction. This step forms the intermediate, N,N-bis(2-hydroxyethyl)-3-aminopropionitrile.

-

Reduction: The nitrile group of the intermediate is then reduced to a primary amine, yielding the final product, N-(3-Aminopropyl)diethanolamine. This is typically achieved through catalytic hydrogenation.

Reaction Pathway and Mechanism

The overall synthetic pathway can be visualized as a two-step process. The first step involves the formation of a carbon-nitrogen bond through nucleophilic substitution, while the second step is a reduction of a nitrile to a primary amine.

Caption: Overall two-step synthesis pathway for N-(3-Aminopropyl)diethanolamine.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-aminopropionitrile

This procedure describes the cyanoethylation of diethanolamine using 3-chloropropionitrile in the presence of a base. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethanolamine | 105.14 | 105.14 g | 1.0 |

| 3-Chloropropionitrile | 89.53 | 89.53 g | 1.0 |

| Sodium Carbonate (anhydrous) | 105.99 | 106.0 g | 1.0 |

| Ethanol (B145695) (solvent) | 46.07 | 500 mL | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethanolamine (105.14 g, 1.0 mol), anhydrous sodium carbonate (106.0 g, 1.0 mol), and ethanol (500 mL).

-

Heat the mixture to a gentle reflux with stirring.

-

Add 3-chloropropionitrile (89.53 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of N-(3-Aminopropyl)diethanolamine

This procedure details the catalytic hydrogenation of the nitrile intermediate to the final primary amine product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,N-bis(2-hydroxyethyl)-3-aminopropionitrile | 158.20 | 158.2 g | 1.0 |

| Raney Nickel (50% slurry in water) | - | ~15-20 g | - |

| Ethanol (solvent) | 46.07 | 500 mL | - |

| Anhydrous Ammonia (B1221849) | 17.03 | ~17 g | ~1.0 |

| Hydrogen Gas | 2.02 | High Pressure | - |

Procedure:

-

In a high-pressure autoclave (e.g., a Parr hydrogenator), add the crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile (158.2 g, 1.0 mol) and ethanol (500 mL).

-

Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.

-

Seal the autoclave and purge it several times with nitrogen gas to remove any air.

-

Introduce anhydrous ammonia into the autoclave. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1500 psi).

-

Heat the mixture to 50-100°C with vigorous stirring.

-

Monitor the reaction by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 4-8 hours.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen gas.

-

Carefully open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric; keep it wet during filtration and dispose of it properly.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude N-(3-Aminopropyl)diethanolamine can be purified by vacuum distillation to obtain a high-purity product.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Step 1: Cyanoethylation | Step 2: Reduction |

| Reactants | Diethanolamine, 3-Chloropropionitrile | N,N-bis(2-hydroxyethyl)-3-aminopropionitrile, H₂ |

| Solvent | Ethanol | Ethanol |

| Catalyst | - | Raney Nickel |

| Temperature | Reflux (~78°C) | 50-100°C |

| Pressure | Atmospheric | 500-1500 psi |

| Reaction Time | 5-8 hours | 4-8 hours |

| Typical Yield | 80-90% (crude) | 70-85% (after purification) |

Experimental Workflow

The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.

Caption: A step-by-step workflow for the synthesis and purification of N-(3-Aminopropyl)diethanolamine.

Conclusion

This technical guide outlines a robust and detailed methodology for the synthesis of N-(3-Aminopropyl)diethanolamine from readily available starting materials. The two-step process, involving cyanoethylation followed by catalytic reduction, provides a reliable route to this important chemical intermediate. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to confidently reproduce and adapt this synthesis for their specific applications. Further optimization of reaction conditions, such as catalyst loading, pressure, and temperature, may lead to improved yields and process efficiency.

An In-depth Technical Guide to N-(3-Aminopropyl)diethanolamine: Physicochemical Properties and Characterization Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(3-Aminopropyl)diethanolamine (APDEA), a versatile alkanolamine with applications as a chemical intermediate, a corrosion inhibitor, and in the synthesis of surfactants and other specialty chemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for its application in synthesis and formulation.

Chemical Identity and Structure

N-(3-Aminopropyl)diethanolamine, with the CAS number 4985-85-7, is a tertiary amine featuring both a primary amine group and two hydroxyl groups.[4] Its unique structure contributes to its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol[2] |

| CAS Number | 4985-85-7[4] |

| Molecular Formula | C₇H₁₈N₂O₂[5] |

| Molecular Weight | 162.23 g/mol [5] |

| Synonyms | Aminopropyldiethanolamine, N,N-Bis(2-hydroxyethyl)-1,3-propanediamine[6] |

Physicochemical Properties

The physicochemical properties of N-(3-Aminopropyl)diethanolamine are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical processes.

Physical Properties

Table 2: Physical Properties of N-(3-Aminopropyl)diethanolamine

| Property | Value |

| Appearance | Colorless to light yellow, clear liquid with a faint fishlike odor.[5][7] |

| Boiling Point | 207 °C[2] |

| Melting Point | Not available (Predicted) |

| Density | 1.07 g/cm³[2] |

| Flash Point | 138 °C[2] |

| Vapor Pressure | 0.001 Pa at 25°C |

| Refractive Index | 1.4985 (589.3 nm at 27°C) |

| Solubility | Soluble in water.[5] |

Chemical Properties

Table 3: Chemical Properties of N-(3-Aminopropyl)diethanolamine

| Property | Value/Description |

| pKa | 14.40 ± 0.10 (Predicted) |

| Chemical Stability | Stable under proper storage conditions.[8] It is hygroscopic.[9] |

| Reactivity | As an aminoalcohol, it acts as a chemical base, neutralizing acids in exothermic reactions to form salts and water.[5][6] |

| Incompatibilities | Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5][6] |

| Hazardous Decomposition Products | Combustion may produce toxic oxides of nitrogen.[5] Thermal degradation under stripper conditions in the presence of CO₂ can lead to various degradation products.[10][11] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology: A micro-boiling point determination method using a Thiele tube is appropriate for small sample volumes.

-

Sample Preparation: A small volume of N-(3-Aminopropyl)diethanolamine is placed in a small test tube or fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the sample tube. The sample tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology: The density of a liquid can be accurately determined using a pycnometer.

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again. The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with N-(3-Aminopropyl)diethanolamine.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: An Abbe refractometer is commonly used for measuring the refractive index of liquids.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of N-(3-Aminopropyl)diethanolamine are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: For a liquid sample like N-(3-Aminopropyl)diethanolamine, a thin film is prepared between two salt (NaCl or KBr) plates.

-

Sample Preparation: A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin film.

-

Analysis: The plates are mounted in the spectrometer, and the IR spectrum is recorded.

-

Interpretation: The spectrum is analyzed for characteristic absorption bands. For N-(3-Aminopropyl)diethanolamine, one would expect to see N-H stretching (primary amine), C-N stretching, O-H stretching (alcohol), and C-H stretching vibrations.[12][13][14]

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

-

Sample Preparation: A small amount of N-(3-Aminopropyl)diethanolamine is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Analysis: The sample is placed in an NMR tube and analyzed in an NMR spectrometer to obtain ¹H and ¹³C NMR spectra.

-

Interpretation: The chemical shifts, integration, and splitting patterns of the peaks are analyzed to elucidate the molecular structure.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile liquid like N-(3-Aminopropyl)diethanolamine.[15][16]

-

Sample Injection: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity.

-

Ionization and Analysis: The separated components enter the mass spectrometer, where they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

-

Interpretation: The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a fragmentation pattern that can be used for structural elucidation.

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of N-(3-Aminopropyl)diethanolamine typically follows a logical workflow to ensure the desired product is obtained with high purity.

Caption: Workflow for the synthesis and characterization of N-(3-Aminopropyl)diethanolamine.

Logical Relationship of Physicochemical Properties

The physicochemical properties of N-(3-Aminopropyl)diethanolamine are interconnected and dictate its behavior and potential applications.

Caption: Interrelationship of the physicochemical properties of N-(3-Aminopropyl)diethanolamine.

Safety and Handling

N-(3-Aminopropyl)diethanolamine is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9][17] It is also harmful if ingested or inhaled.[9] Therefore, appropriate personal protective equipment (PPE), including impervious gloves, safety goggles or a face shield, and protective clothing, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area, preferably in a fume hood.[8]

The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[8] It should be kept away from incompatible materials such as oxidizing agents and acids.[8] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.[8]

This technical guide provides a solid foundation for understanding the key physical and chemical properties of N-(3-Aminopropyl)diethanolamine. For any specific application, it is recommended to consult the latest Safety Data Sheet (SDS) and perform a thorough risk assessment.

References

- 1. lookchem.com [lookchem.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(3-Aminopropyl)diethanolamine | 4985-85-7 | TCI AMERICA [tcichemicals.com]

- 5. N-(3-AMINOPROPYL)DIETHANOLAMINE | 4985-85-7 [chemicalbook.com]

- 6. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. N-(3-Aminopropyl)diethanolamine | CAS#:4985-85-7 | Chemsrc [chemsrc.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms (2019) | Idris Mohamed Saeed | 5 Citations [scispace.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. zora.uzh.ch [zora.uzh.ch]

- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 17. spectrumchemical.com [spectrumchemical.com]

In-Depth Technical Guide on the Spectral Data of N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for N-(3-Aminopropyl)diethanolamine, CAS 4985-85-7. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for identification, characterization, and quality control purposes. This document includes a summary of available spectral data (¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for acquiring such data, and visual representations of the analytical workflows.

Compound Information

N-(3-Aminopropyl)diethanolamine is an alkanolamine containing both primary and tertiary amine functionalities, as well as two hydroxyl groups.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| CAS Number | 4985-85-7[1] |

| IUPAC Name | 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol[1][2] |

| Molecular Formula | C₇H₁₈N₂O₂[2] |

| Molecular Weight | 162.23 g/mol [2] |

| Appearance | Colorless to light yellow clear liquid[3] |

| Boiling Point | 207 °C[2] |

| Density | 1.07 g/cm³[4] |

| InChI Key | FKJVYOFPTRGCSP-UHFFFAOYSA-N[5] |

Spectral Data Summary

The following tables summarize the available spectral data for N-(3-Aminopropyl)diethanolamine.

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded in Chloroform-d (CDCl₃).[5][6]

| Chemical Shift (ppm) | Assignment (Inferred) |

| Data not explicitly available in search results | -CH₂- (aminopropyl chain) |

| Data not explicitly available in search results | -CH₂- (aminopropyl chain) |

| Data not explicitly available in search results | -CH₂- (aminopropyl chain) |

| Data not explicitly available in search results | -CH₂- (diethanolamine moiety) |

| Data not explicitly available in search results | -CH₂- (diethanolamine moiety) |

Note: While the availability of a ¹³C NMR spectrum is confirmed, specific peak assignments were not found in the provided search results. The assignments above are inferred based on the molecule's structure.

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a liquid film.[6] Key functional groups and their expected vibrational modes can be inferred.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broad, ~3300-3500 | O-H stretch (from hydroxyl groups) |

| ~3250-3400 | N-H stretch (from primary amine) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1590-1650 | N-H bend (from primary amine) |

| ~1050-1150 | C-O stretch (from alcohol) |

| ~1000-1250 | C-N stretch (from amine) |

Note: Specific peak values from the experimental spectrum are not detailed in the search results. The wavenumber ranges are typical for the indicated functional groups.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) can confirm the molecular formula of N-(3-Aminopropyl)diethanolamine by providing a highly accurate mass-to-charge ratio.[1]

| Parameter | Value |

| Molecular Formula | C₇H₁₈N₂O₂ |

| Monoisotopic Mass | 162.13683 Da |

| [M+H]⁺ (Predicted) | 163.14411 m/z |

| [M+Na]⁺ (Predicted) | 185.12605 m/z |

Note: Predicted m/z values are provided.[7] Experimental mass spectrometry would be used to confirm these values.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that can be adapted for N-(3-Aminopropyl)diethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-(3-Aminopropyl)diethanolamine.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, 1-2 second relaxation delay).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required (e.g., 1024 or more). A proton-decoupled experiment is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR crystal are clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid N-(3-Aminopropyl)diethanolamine directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a sample by electrospray ionization mass spectrometry (ESI-MS).

-

Sample Preparation:

-

Prepare a dilute solution of N-(3-Aminopropyl)diethanolamine (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a water/organic solvent mixture.[8]

-

To promote ionization in positive ion mode, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added.[8]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) in positive ion mode to observe protonated molecules like [M+H]⁺.

-

-

Data Analysis:

-

Identify the m/z value of the molecular ion and any significant fragment ions.

-

For high-resolution instruments, compare the accurate mass measurement to the theoretical mass calculated from the molecular formula to confirm the elemental composition.[1]

-

Visualizations

The following diagrams illustrate the logical workflows for the described analytical techniques.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Caption: Experimental workflow for ESI-Mass Spectrometry.

References

- 1. N-(3-Aminopropyl)diethanolamine | 4985-85-7 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-(3-Aminopropyl)diethanolamine | CymitQuimica [cymitquimica.com]

- 4. N-(3-AMINOPROPYL)DIETHANOLAMINE | 4985-85-7 [chemicalbook.com]

- 5. N-(3-AMINOPROPYL)DIETHANOLAMINE(4985-85-7) 13C NMR spectrum [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. PubChemLite - (3-aminopropyl)diethanolamine (C7H18N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Structural Analysis of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine, a molecule of interest in various chemical and pharmaceutical applications. Due to a notable scarcity of direct experimental data in publicly accessible literature, this guide integrates theoretical predictions, comparative analysis with analogous structures, and generalized experimental protocols. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, expected spectroscopic signatures, and potential synthesis and analysis workflows.

Introduction

N,N-Bis(2-hydroxyethyl)-1,3-propanediamine is a diamine substituted with two hydroxyethyl (B10761427) groups on one of the nitrogen atoms. This structure imparts both hydrophilicity, due to the hydroxyl groups, and chelating potential, owing to the presence of multiple heteroatoms (two nitrogens and two oxygens). These characteristics suggest its potential utility as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. This guide aims to provide a detailed overview of its structural and spectroscopic characteristics, leveraging data from similar compounds to predict its properties in the absence of direct experimental findings.

Physicochemical Properties

The fundamental physicochemical properties of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine are summarized in Table 1. These values are critical for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂O₂ | - |

| Molecular Weight | 162.23 g/mol | - |

| CAS Number | 4405-12-7 | [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | - |

| Boiling Point | 317.6 ± 27.0 °C (Predicted) | [2] |

| Density | 1.035 g/mL (Predicted) | [2] |

| pKa | 14.49 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water and polar organic solvents (Predicted) | - |

Table 1: Predicted Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

Structural and Spectroscopic Analysis (Predicted)

In the absence of specific experimental data, this section provides a predicted analysis of the structural and spectroscopic features of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine based on the known properties of its functional groups and analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine are presented in Tables 2 and 3, respectively. These predictions are based on established chemical shift ranges for similar functional groups.[3][4][5][6][7]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (C1 of propanediamine) | 2.5 - 2.8 | Triplet | 2H |

| -CH₂- (C2 of propanediamine) | 1.6 - 1.9 | Quintet | 2H |

| -CH₂- (C3 of propanediamine) | 2.6 - 2.9 | Triplet | 2H |

| -CH₂- (N-CH₂ of hydroxyethyl) | 2.7 - 3.0 | Triplet | 4H |

| -CH₂- (O-CH₂ of hydroxyethyl) | 3.5 - 3.8 | Triplet | 4H |

| -OH | 2.0 - 4.0 | Broad Singlet | 2H |

| -NH₂ | 1.0 - 3.0 | Singlet | 2H |

Table 2: Predicted ¹H NMR Spectral Data for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (C1 of propanediamine) | ~40 - 45 |

| -CH₂- (C2 of propanediamine) | ~25 - 30 |

| -CH₂- (C3 of propanediamine) | ~50 - 55 |

| -CH₂- (N-CH₂ of hydroxyethyl) | ~55 - 60 |

| -CH₂- (O-CH₂ of hydroxyethyl) | ~60 - 65 |

Table 3: Predicted ¹³C NMR Spectral Data for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine are listed in Table 4. These predictions are based on characteristic vibrational frequencies of amines, alcohols, and alkanes.[8][9]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

| C-N stretch (amine) | 1020 - 1250 | Medium |

Table 4: Predicted Infrared (IR) Spectral Data for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Bis(2-hydroxyethyl)-1,3-propanediamine, the molecular ion peak [M]⁺ would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of hydroxyl groups, ethyl groups, and cleavage of the propane (B168953) chain.[10][11]

Experimental Protocols

Synthesis

A plausible synthetic route to N,N-Bis(2-hydroxyethyl)-1,3-propanediamine involves the reaction of 1,3-diaminopropane (B46017) with two equivalents of ethylene (B1197577) oxide. This reaction should be carried out in a suitable solvent, such as ethanol (B145695) or water, and may require heating. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Alternatively, a reductive amination approach could be employed, reacting 1,3-diaminopropane with two equivalents of 2-hydroxyacetaldehyde in the presence of a reducing agent like sodium borohydride.

General Synthesis Protocol:

-

Dissolve 1,3-diaminopropane in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add two equivalents of ethylene oxide to the solution at a controlled temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using distillation or column chromatography to obtain pure N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

Characterization

The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

-

Purity Analysis: The purity of the final compound would be assessed by GC or high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and structural analysis of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

Caption: Proposed synthesis workflow for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.

Caption: General workflow for the structural analysis and characterization.

Conclusion

While direct experimental data on N,N-Bis(2-hydroxyethyl)-1,3-propanediamine remains elusive in the current scientific literature, this technical guide provides a robust theoretical and comparative analysis of its structural and spectroscopic properties. The predicted data and generalized experimental protocols offer a valuable starting point for researchers interested in the synthesis, characterization, and application of this compound. Further experimental investigation is necessary to validate these predictions and fully elucidate the properties of this promising molecule.

References

- 1. nzlii.org [nzlii.org]

- 2. N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine | 10563-27-6 [amp.chemicalbook.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (PDF) Variable Temperature 1H and 13C NMR Study of [research.amanote.com]

- 8. researchgate.net [researchgate.net]

- 9. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 10. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

Health and safety handling of aminopropyldiethanolamine in the lab

An In-depth Technical Guide to the Health and Safety Handling of Aminopropyldiethanolamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopropyldiethanolamine (APDEA), CAS No. 4985-85-7, is a colorless, viscous liquid with a faint fish-like odor.[1][2][3][4] It is soluble in water and finds application in various industrial and laboratory settings, including as a potential coreactant in electrochemiluminescence applications.[4][5] Chemically, APDEA is an aminoalcohol, and its basic nature is a primary driver of its hazardous properties.[1][3][5] This guide provides a comprehensive overview of the health and safety considerations essential for the handling of APDEA in a laboratory environment, with a focus on data presentation, experimental protocols, and clear visual guides.

Hazard Identification and Classification

Aminopropyldiethanolamine is classified as a corrosive substance.[2][3][6] The primary hazards are severe skin burns and serious eye damage.[1][6][7][8] It is crucial for all personnel handling this chemical to be fully aware of its potential risks.

GHS Classification:

-

Skin Corrosion/Irritation, Sub-category 1C[1]

-

Serious Eye Damage/Eye Irritation, Category 1[1]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[1]

Signal Word: Danger[1]

Hazard Statements:

-

H411: Toxic to aquatic life with long lasting effects.[1]

Physicochemical and Toxicological Data

Quantitative data is essential for a thorough risk assessment. The following tables summarize the key physicochemical and toxicological properties of APDEA.

Table 1: Physicochemical Properties of Aminopropyldiethanolamine

| Property | Value | Reference |

| CAS Number | 4985-85-7 | [9][10] |

| Molecular Formula | C7H18N2O2 | [9][10] |

| Molecular Weight | 162.23 g/mol | [3][10] |

| Appearance | Colorless liquid with a faint fishlike odor | [1][2][3][4] |

| Boiling Point | 207 °C to 328°C | [1][4][10] |

| Flash Point | 138 °C to 145.2 °C | [1][4][10] |

| Density | 1.07 g/cm³ to 1.1 g/cm³ | [4][10] |

| Water Solubility | Soluble | [3][4] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C | [10] |

Table 2: Toxicological Data for Aminopropyldiethanolamine

| Endpoint | Species | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | 3500 mg/kg | [11] |

| Acute Dermal Toxicity (LD50) | - | No data available | [1] |

| Acute Inhalation Toxicity (LC50) | - | No data available | [1] |

| Skin Corrosion/Irritation | - | Causes severe skin burns | [1][6] |

| Serious Eye Damage/Irritation | - | Causes serious eye damage | [1][6] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Reference |

| OSHA (PEL) | Not established | [2] |

| ACGIH (TLV) | Not established | [2] |

| NIOSH (REL) | Not established | [2] |

It is important to note that the absence of established occupational exposure limits does not imply that the substance is safe.[2] All necessary precautions should be taken to minimize exposure.

Experimental Protocols for Hazard Assessment

The corrosive properties of APDEA on skin and eyes are its most significant hazards. The standard methods for assessing these endpoints are the OECD Test Guidelines 404 and 405.

Protocol for Acute Dermal Irritation/Corrosion (based on OECD 404)

This test is designed to assess the potential of a substance to cause irreversible skin damage.

-

Test System: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.

-

Application: A dose of 0.5 mL of liquid APDEA is applied to a small area of skin (approximately 6 cm²) under a gauze patch. An untreated area of skin serves as a control.

-

Exposure: The test substance is applied for a duration of up to 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system. Corrosive effects are noted if irreversible tissue damage is observed.

Protocol for Acute Eye Irritation/Corrosion (based on OECD 405)

This test evaluates the potential of a substance to cause serious eye damage.

-

Test System: The albino rabbit is the preferred species.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The reversibility of any observed lesions is also assessed over a period of up to 21 days.

-

Pain Management: To minimize animal distress, the use of topical anesthetics and systemic analgesics is strongly recommended.

-

Sequential Testing: The test is typically performed on one animal initially. If corrosive or severe irritant effects are observed, no further testing is necessary. If the initial results are less severe, the test may be confirmed in up to two additional animals.

Visual Guides to Safety and Emergency Procedures

Mechanism of Corrosive Action

The corrosive nature of aminopropyldiethanolamine is attributed to its alkalinity. As a base, it can cause saponification of fats and extraction of lipids from cell membranes, leading to cell death and tissue damage.

Caption: General mechanism of alkaline corrosion by APDEA.

Laboratory Workflow for Handling APDEA

A systematic approach is crucial when working with corrosive chemicals like APDEA. The following workflow outlines the key steps to ensure safety.

Caption: Laboratory workflow for handling APDEA safely.

First Aid Procedures for APDEA Exposure

Immediate and appropriate first aid is critical in the event of an exposure to APDEA.

Caption: First aid flowchart for exposure to APDEA.

Safe Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1][2]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[2][9][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling APDEA.[1][6][10]

-

Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and wear a lab coat or chemical-resistant apron.[1][10][12] Ensure that clothing is fully protective.[2]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][12]

Handling Procedures

-

Use non-sparking tools to prevent ignition sources.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][10]

-

Store away from incompatible materials such as strong acids, oxidizing agents, and acid halides.[2][3][12]

Accidental Release and Disposal

Spill Response

-

Evacuate personnel from the area and ensure adequate ventilation.[1]

-

Eliminate all ignition sources.[1]

-

Wear appropriate PPE, including respiratory protection.[1]

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][9]

-

Collect the absorbed material into a suitable, labeled container for disposal.[1][9]

-

Neutralize the residue with a dilute solution of a weak acid, such as acetic acid, before final cleanup.[6]

Waste Disposal

-

Dispose of APDEA waste through a licensed waste disposal company.[1][9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]

-

Do not allow the chemical to enter drains or waterways.[1][9]

Conclusion

Aminopropyldiethanolamine is a valuable laboratory chemical that poses significant corrosive hazards. A thorough understanding of its properties, combined with strict adherence to safety protocols, is essential for its safe use. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with APDEA and maintain a safe laboratory environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide to the Reactivity of N-(3-Aminopropyl)diethanolamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)diethanolamine (APDEA), with CAS number 4985-85-7, is a versatile organic compound characterized by the presence of multiple functional groups: a primary amine, a tertiary amine, and two hydroxyl groups.[1][2] This unique structure, combining different nucleophilic centers, makes APDEA a valuable building block in a wide array of chemical syntheses, from polymer chemistry to the development of pharmaceutical intermediates.[1][2] Its IUPAC name is 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol.[1][][4]

The reactivity of APDEA is governed by the differential nucleophilicity of its functional groups. The primary amine is generally the most reactive site towards electrophiles, followed by the tertiary amine, and finally the hydroxyl groups, which are less nucleophilic. This hierarchy allows for selective reactions under controlled conditions. This guide provides a comprehensive overview of the reactivity of N-(3-Aminopropyl)diethanolamine with various classes of electrophiles, supported by experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Aminopropyl)diethanolamine is presented in Table 1.

Table 1: Physicochemical Properties of N-(3-Aminopropyl)diethanolamine

| Property | Value | References |

| Molecular Formula | C7H18N2O2 | [1][2][5][6] |

| Molecular Weight | 162.23 g/mol | [1][2][5][6][7] |

| Appearance | Colorless to light yellow liquid | [1][5][6][7] |

| Odor | Faint fish-like | [5][6][7] |

| Boiling Point | 207 °C | [1][4] |

| Flash Point | 138 °C | [1][6] |

| Density | 1.07 g/mL | [1][4][6] |

| Water Solubility | Soluble | [1][5][6][7] |

Core Reactivity with Electrophiles

N-(3-Aminopropyl)diethanolamine is an aminoalcohol that exhibits basic properties and reacts exothermically with acids.[5][6][7] Its multiple nucleophilic sites allow for reactions with a variety of electrophiles, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5][6][7][8]

Hierarchical Reactivity of Functional Groups

The reactivity of APDEA's functional groups towards electrophiles generally follows this order: primary amine > tertiary amine > hydroxyl groups. This selectivity is influenced by factors such as basicity, steric hindrance, and reaction conditions.

Caption: Logical diagram of functional group reactivity.

Reaction with Epoxides

The reaction of APDEA with epoxides is fundamental to its use as a curing agent for epoxy resins.[9] The primary amine's active hydrogens react with the epoxy group to form a secondary amine, which can then react with another epoxy group.[9] This cross-linking reaction is crucial for polymer formation.[9] The tertiary amine can also catalyze the ring-opening of the epoxide.[9][10]

Caption: Workflow for APDEA as an epoxy curing agent.

Reaction with Isocyanates

The primary amine of APDEA reacts readily with isocyanates to form urea (B33335) linkages. The hydroxyl groups can also react, albeit typically under more forcing conditions or with catalysis, to form urethane (B1682113) (carbamate) linkages. This reactivity is utilized in the formation of polyurethanes and polyureas.

Caption: Reaction of APDEA with an isocyanate.

Acylation Reactions

With acylating agents such as acid chlorides and anhydrides, the primary amine of APDEA is selectively acylated to form a stable amide bond. The hydroxyl groups can also be acylated to form esters, but this generally requires more stringent conditions or the use of catalysts.

Alkylation Reactions

Alkylation with alkyl halides primarily occurs at the primary amine, yielding a secondary amine.[11] However, the product amine can compete with the starting material, potentially leading to mixtures of higher alkylated products.[11] The tertiary amine can also undergo alkylation to form a quaternary ammonium (B1175870) salt.[11]

Table 2: Summary of N-(3-Aminopropyl)diethanolamine Reactions with Electrophiles

| Electrophile Class | Primary Reactive Site | Product Functional Group | Typical Conditions |

| Epoxides | Primary Amine | β-hydroxy secondary amine, then tertiary amine | Room temperature or moderate heat |

| Isocyanates | Primary Amine | Urea | Room temperature, often in aprotic solvent |

| Acid Halides | Primary Amine | Amide | Low temperature, in the presence of a base |

| Acid Anhydrides | Primary Amine | Amide | Moderate heat, optional catalyst |

| Alkyl Halides | Primary & Tertiary Amines | Secondary/Tertiary Amine, Quaternary Salt | Varies, may require base and heat |

| Aldehydes/Ketones | Primary Amine | Imine (Schiff Base) | Mild acid or base catalysis, removal of water |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving N-(3-Aminopropyl)diethanolamine.

General Experimental Workflow

A typical workflow for reactions involving APDEA involves several key stages, from preparation to purification.

Caption: A generalized workflow for APDEA reactions.

Protocol for Reaction with an Epoxide (Epoxy Resin Curing)

-

Preparation : In a suitable reaction vessel, add the desired amount of liquid epoxy resin (e.g., diglycidyl ether of bisphenol A).

-

Addition of Curing Agent : At room temperature, add a stoichiometric amount of N-(3-Aminopropyl)diethanolamine to the epoxy resin with vigorous stirring. The amount is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.

-

Mixing : Continue to stir the mixture until a homogeneous solution is achieved. An exotherm may be observed.

-

Curing : Allow the mixture to cure at ambient temperature for 24 hours, followed by an optional post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) to ensure complete reaction and development of optimal properties.

-

Characterization : The cured material can be characterized by techniques such as differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and infrared (IR) spectroscopy to monitor the disappearance of the epoxide peak.

Protocol for Acylation with an Acid Chloride

-

Preparation : Dissolve N-(3-Aminopropyl)diethanolamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling : Cool the solution to 0°C in an ice bath.

-

Addition of Acylating Agent : Add the acid chloride (1 equivalent), dissolved in the same solvent, dropwise to the cooled solution with constant stirring.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Conclusion

N-(3-Aminopropyl)diethanolamine is a highly functional and reactive molecule with broad applications in chemical synthesis. Its differential reactivity, stemming from the presence of primary and tertiary amines and hydroxyl groups, allows for its use as a versatile building block. A thorough understanding of its reactivity profile with various electrophiles is essential for researchers and professionals in materials science and drug development to effectively harness its synthetic potential. This guide has provided a foundational overview of these reactions, complete with structured data and generalized experimental protocols.

References

- 1. N-(3-Aminopropyl)diethanolamine | 4985-85-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. N-(3-AMINOPROPYL)DIETHANOLAMINE | 4985-85-7 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. threebond.co.jp [threebond.co.jp]

- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Thermal Stability and Degradation of N-(3-Aminopropyl)diethanolamine

Introduction to N-(3-Aminopropyl)diethanolamine (APDEA)

N-(3-Aminopropyl)diethanolamine, with the CAS number 4985-85-7, is a versatile organic compound featuring a primary amine, a tertiary amine, and two hydroxyl functional groups. This unique structure allows it to be used in a variety of applications, including as a hardener for epoxy resins, a corrosion inhibitor, and in the synthesis of specialty chemicals. Understanding its thermal stability is crucial for determining safe operating temperatures, predicting shelf-life, and identifying potential degradation products that could affect its performance and safety.

Physicochemical Properties of APDEA

A summary of the known physical and chemical properties of N-(3-Aminopropyl)diethanolamine is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₈N₂O₂ |

| Molecular Weight | 162.23 g/mol |

| Appearance | Colorless liquid with a faint fish-like odor |

| Boiling Point | 207 °C |

| Flash Point | 138 °C |

| Density | 1.07 g/cm³ |

General Thermal Stability of Alkanolamines and Diamines

The thermal stability of alkanolamines and diamines is influenced by several factors including the type of amine (primary, secondary, or tertiary), the presence of other functional groups, and the environmental conditions (e.g., presence of CO₂, oxygen).[1] Generally, the order of thermal stability for ethanolamines is primary amine < secondary amine < tertiary amine.[2] However, the efficiency of CO₂ capture, a common application for such amines, is inversely related to this stability trend.[2]

Thermal degradation of amines is a significant concern in industrial applications, such as CO₂ capture, where high temperatures in stripper and reboiler units can lead to solvent loss and the formation of corrosive byproducts.[3] For diethanolamine (B148213) (DEA), a secondary alkanolamine structurally related to the tertiary amine portion of APDEA, thermal degradation is minimal up to approximately 204°C (400°F), but the rate increases significantly with temperature and the presence of carbon dioxide.[3]

For diamines, a common thermal degradation route involves the formation of a carbamate, which can then undergo intermolecular cyclization to form an imidazolidinone or be attacked by another free amine to form a urea (B33335) derivative.[4][5]

Hypothetical Thermal Degradation Pathways of APDEA

Given its hybrid structure of a diethanolamine and an aminopropane moiety, APDEA's thermal degradation can be hypothesized to proceed through pathways characteristic of both parent structures.

-

Pathway A: Diethanolamine-like Degradation: The diethanolamine part of the molecule could undergo intramolecular reactions. One potential mechanism involves an intramolecular proton transfer from a hydroxyl group to the tertiary amine, followed by a nucleophilic attack of the resulting alkoxide on a carbon adjacent to the nitrogen. This could lead to the cleavage of a C-N bond, potentially forming smaller, more volatile compounds.[2]

-

Pathway B: Diamine-like Degradation: The 1,3-diaminopropane (B46017) backbone is susceptible to degradation pathways observed in other diamines. In the presence of CO₂, the primary amine can form a carbamate. This intermediate can then undergo intermolecular cyclization with another APDEA molecule or be attacked by the primary amine of another APDEA molecule to form N,N'-bis(3-(diethanolamino)propyl)urea.[4]

These proposed pathways are illustrated in the diagram below.

Caption: Proposed thermal degradation pathways for N-(3-Aminopropyl)diethanolamine.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of APDEA, a series of analytical techniques would be employed. The general methodologies for these key experiments are described below.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which degradation occurs and the extent of mass loss.[6][7]

General Protocol:

-

Sample Preparation: A small amount of the liquid APDEA sample (typically 5-20 mg) is weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).[8] For liquid samples, a hermetic pan with a pin-hole lid may be used to control evaporation.[9]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

-

Experimental Conditions: A purge gas (typically inert, like nitrogen, to study thermal decomposition, or oxidative, like air, to study oxidative decomposition) is flowed through the furnace at a constant rate (e.g., 30-50 mL/min).[8]

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 500-800°C).[10]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and can also indicate decomposition.[11][12]

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of liquid APDEA is hermetically sealed in a DSC pan (e.g., aluminum).[12] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The cell is heated (and/or cooled) at a controlled, linear rate (e.g., 10°C/min) over the temperature range of interest.

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow versus temperature, with endothermic or exothermic peaks indicating thermal events.

Principle: This technique is used to identify the degradation products. A sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).[13][14]

General Protocol:

-

Sample Introduction: A microgram-to-milligram quantity of the APDEA sample is placed in the pyrolyzer.[14]

-

Pyrolysis: The sample is heated rapidly to a specific decomposition temperature (e.g., 500-1000°C) in an inert carrier gas (e.g., helium).[13]

-

GC Separation: The resulting volatile fragments (pyrolysates) are swept into a GC column, where they are separated based on their boiling points and interaction with the column's stationary phase.

-

MS Detection and Identification: As the separated fragments elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each fragment serves as a chemical fingerprint, which can be compared against spectral libraries for identification.

The following diagram illustrates a typical workflow for these analyses.

Caption: Workflow for the thermal analysis of N-(3-Aminopropyl)diethanolamine.

Conclusion and Future Work

While the physicochemical properties of N-(3-Aminopropyl)diethanolamine are documented, there is a clear gap in the scientific literature regarding its thermal stability and degradation mechanisms. Based on the behavior of structurally related alkanolamines and diamines, it is plausible that APDEA degrades through complex pathways involving both molecular cleavage and condensation reactions, particularly in the presence of CO₂.

To provide a definitive understanding, experimental studies employing TGA, DSC, and Py-GC-MS are essential. Such research would not only establish the safe operating limits for APDEA in various applications but also elucidate its degradation pathways, enabling better process control and safety management for researchers and professionals in drug development and chemical synthesis.

References

- 1. encompass.eku.edu [encompass.eku.edu]

- 2. researchgate.net [researchgate.net]

- 3. Amine Thermal Degradation [bre.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. etamu.edu [etamu.edu]

- 8. epfl.ch [epfl.ch]

- 9. tainstruments.com [tainstruments.com]

- 10. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]

- 11. web.williams.edu [web.williams.edu]

- 12. qualitest.ae [qualitest.ae]

- 13. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]

- 14. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

N-(3-Aminopropyl)diethanolamine molecular weight and formula verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical and physical properties of N-(3-Aminopropyl)diethanolamine, a versatile amino alcohol compound. The information is presented to support its application in research, particularly in the fields of chemistry and drug development.

Core Chemical Data

N-(3-Aminopropyl)diethanolamine, identified by the CAS number 4985-85-7, is a significant building block in organic synthesis.[1] Its bifunctional nature, possessing both amine and hydroxyl groups, allows for a wide range of chemical modifications and applications.

The empirical and molecular data for N-(3-Aminopropyl)diethanolamine have been verified across multiple sources and are summarized in the table below for ease of reference. This data is fundamental for stoichiometric calculations in reaction planning and for the characterization of resulting products.

| Identifier | Value | Source |

| Molecular Formula | C7H18N2O2 | [1][2][3][] |

| Molecular Weight | 162.23 g/mol | [1][2][3][5][6] |

| IUPAC Name | 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol | [1][] |

| CAS Number | 4985-85-7 | [1] |

| Density | 1.07 g/mL | [1][] |

| Boiling Point | 207 °C | [1] |

| Flash Point | 138 °C | [1] |

| Physical State | Liquid | [1] |

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for N-(3-Aminopropyl)diethanolamine are proprietary and vary by application, a general workflow for its use as a reactant in a hypothetical conjugation reaction is outlined below. This serves as a template that can be adapted for specific research needs.

Objective: To conjugate N-(3-Aminopropyl)diethanolamine to a carboxyl-containing molecule (Molecule-COOH) via amide bond formation.

Materials:

-

N-(3-Aminopropyl)diethanolamine

-

Molecule-COOH

-

Coupling agent (e.g., EDC, DCC)

-

Activation agent (e.g., NHS, HOBt)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Quenching agent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, column chromatography)

-

Analytical instruments (e.g., LC-MS, NMR)

Methodology:

-

Activation of Carboxyl Group: Dissolve Molecule-COOH in the anhydrous solvent. Add the coupling agent and activation agent. Stir the mixture at room temperature for 1-2 hours to form an active ester.

-

Conjugation Reaction: Add N-(3-Aminopropyl)diethanolamine to the activated Molecule-COOH solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Quenching: Once the reaction is complete, add a quenching agent to deactivate any remaining active esters.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final product using analytical methods such as NMR and mass spectrometry.

Visualized Workflow: Amide Bond Formation